molecular formula C10H19ClO2 B1293847 Octan-2-yl 2-chloroacetate CAS No. 20411-47-6

Octan-2-yl 2-chloroacetate

Cat. No. B1293847
CAS RN: 20411-47-6
M. Wt: 206.71 g/mol
InChI Key: IJDHTIMWHATBKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of octane derivatives is a topic of interest in several of the provided papers. For instance, paper describes the conversion of 6-exo-acetoxybicyclo[2.2.2]octan-2-ones to 6-exo-hydroxybicyclo[2.2.2]octan-2-ones through methanolysis in the presence of CH3ONa/La(OTf)3. This method could potentially be adapted for the synthesis of octan-2-yl 2-chloroacetate by using appropriate starting materials and reagents. Similarly, paper discusses the preparation of a 6-exo-hydroxybicyclo[2.2.2]octan-2-one ethylene dithioacetal, which is a key intermediate in the synthesis of certain natural products. These methods highlight the importance of selective reactions and conditions in the synthesis of complex octane derivatives.

Molecular Structure Analysis

The molecular structure of octan-2-yl 2-chloroacetate would be expected to include an octane backbone with a chloroacetate group at the second carbon. The papers do not directly address the molecular structure of octan-2-yl 2-chloroacetate, but paper discusses the synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester, which shares the octane chain characteristic. The molecular structure of such compounds is typically analyzed using spectroscopic methods, as indicated by the spectroelectrochemistry analysis in paper .

Chemical Reactions Analysis

The chemical reactivity of octan-2-yl 2-chloroacetate would involve reactions at the ester and chloro functional groups. While the papers do not discuss this compound specifically, they do provide examples of reactions involving similar functional groups. For example, paper describes selective transformations of tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-ones, which involve reactions at chlorinated carbon centers. These reactions could offer insights into the types of chemical transformations that octan-2-yl 2-chloroacetate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of octan-2-yl 2-chloroacetate, such as boiling point, melting point, solubility, and stability, are not directly discussed in the provided papers. However, the properties of octane derivatives can be inferred to some extent from related compounds. For example, the electrochromic properties of polymers derived from octanoic acid esters are discussed in paper , which suggests that octan-2-yl 2-chloroacetate might also exhibit interesting electronic properties.

Scientific Research Applications

Crystal and Molecular Structure Studies

Research on the crystal and molecular structures of chloroacetato complexes, such as those involving heavy lanthanoids like gadolinium(III), erbium(III), and ytterbium(III), utilizes compounds related to Octan-2-yl 2-chloroacetate. These studies, conducted using single-crystal X-ray diffraction, provide insights into the geometries and coordination of such complexes, which are significant in understanding their chemical properties and potential applications in various fields like material science and catalysis (Sugita & Ouchi, 1987).

Enzymic Ester Hydrolysis

In biochemistry, Octan-2-yl 2-chloroacetate-related compounds have been studied in the context of enzymic ester hydrolysis. Research involving the hydrolysis of potassium (+)-octan-2-yl sulphate by secondary alkylsulphohydrolases from detergent-degrading micro-organisms like Comamonas terrigena and Pseudomonas C12B has revealed novel mechanisms of enzymic action. These findings are significant for understanding biodegradation processes and enzyme specificity (Bartholomew et al., 1977).

Catalytic Asymmetric Synthesis

In organic chemistry, Octan-2-yl 2-chloroacetate-related compounds have been utilized in catalytic asymmetric synthesis. For example, the synthesis of natural products from Ligusticum chuanxing has been achieved using catalytic processes involving cyclic formyl-carbonyl ylides derived from such compounds. This represents a breakthrough in the field of synthetic organic chemistry, offering new pathways for the creation of complex organic molecules (Shimada et al., 2010).

Conducting Polymer Research

Octan-2-yl 2-chloroacetate derivatives have been explored in the development of conducting polymers. Studies on polymers derived from octanoic acid 2-thiophen-3-yl-ethyl ester, synthesized via reactions involving octanoyl chloride, have demonstrated potential applications in electrochromic devices. These polymers exhibit unique electronic transitions and color changes, whichare vital for the advancement of materials science, especially in the field of smart materials and sensors (Camurlu et al., 2005).

Synthesis of Novel Compounds

Research involving Octan-2-yl 2-chloroacetate-related compounds has led to the synthesis of new chemical entities with potential applications in various scientific fields. For instance, the synthesis of cyclopropyl-substituted furans using chloroacetic acid demonstrates the creation of complex molecular structures that could have applications in pharmaceuticals, agrochemicals, and materials science (Clark et al., 2015).

Antiprotozoal Activities

Compounds related to Octan-2-yl 2-chloroacetate have been studied for their antiprotozoal activities. Research has shown that certain bicyclo[2.2.2]octan-2-imines and esters of bicyclo[2.2.2]octan-2-ols exhibit promising activities against pathogens such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings are significant for the development of new antiprotozoal agents, which are crucial in the fight against diseases like malaria and sleeping sickness (Seebacher et al., 2005).

Safety And Hazards

While specific safety and hazard information for Octan-2-yl 2-chloroacetate is not available in the search results, it’s important to handle all chemical compounds with care. Proper protective equipment should be used and safety data sheets should be referred to when handling and storing the compound .

properties

IUPAC Name

octan-2-yl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2/c1-3-4-5-6-7-9(2)13-10(12)8-11/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDHTIMWHATBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258684
Record name Acetic acid, 2-chloro-, 1-methylheptyl ester
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Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octan-2-yl 2-chloroacetate

CAS RN

20411-47-6
Record name Acetic acid, 2-chloro-, 1-methylheptyl ester
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Record name 1-Methylheptyl chloroacetate
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Record name 20411-47-6
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Record name 20411-47-6
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Record name Acetic acid, 2-chloro-, 1-methylheptyl ester
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Record name 1-methylheptyl chloroacetate
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Record name Octan-2-yl 2-chloroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Schlapper, W Seebacher, M Kaiser, R Brun… - Bioorganic & medicinal …, 2007 - Elsevier
A couple of bicyclo[2.2.2]octyl esters of 2-dialkylaminoacetic acids were prepared. Their antiplasmodial and antitrypanosomal activities against Trypanosoma brucei rhodesiense (STIB …
Number of citations: 12 www.sciencedirect.com

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